N-[(4-methylsulfanylphenyl)methyl]ethanamine
CAS No.: 893586-36-2
Cat. No.: VC21302165
Molecular Formula: C10H15NS
Molecular Weight: 181.3 g/mol
* For research use only. Not for human or veterinary use.
![N-[(4-methylsulfanylphenyl)methyl]ethanamine - 893586-36-2](/images/no_structure.jpg)
Specification
CAS No. | 893586-36-2 |
---|---|
Molecular Formula | C10H15NS |
Molecular Weight | 181.3 g/mol |
IUPAC Name | N-[(4-methylsulfanylphenyl)methyl]ethanamine |
Standard InChI | InChI=1S/C10H15NS/c1-3-11-8-9-4-6-10(12-2)7-5-9/h4-7,11H,3,8H2,1-2H3 |
Standard InChI Key | VFHSHUCUJKSJJX-UHFFFAOYSA-N |
SMILES | CCNCC1=CC=C(C=C1)SC |
Canonical SMILES | CCNCC1=CC=C(C=C1)SC |
Introduction
N-[(4-methylsulfanylphenyl)methyl]ethanamine is an organic compound characterized by its amine functional group and a methylthio substituent on the phenyl ring. This compound has a molecular formula of C10H15NS and a molecular weight of approximately 215.31 g/mol, although the exact molecular weight might vary slightly depending on the source. The structure features a phenyl ring with a methylthio group at the para position and an ethanamine chain, contributing to its unique chemical properties.
Synthesis and Applications
The synthesis of N-[(4-methylsulfanylphenyl)methyl]ethanamine typically involves multiple steps, often starting from simpler aromatic compounds. The compound has potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure makes it a candidate for interaction studies with neurotransmitter receptors, which could influence its pharmacological profile.
Application Area | Potential Use |
---|---|
Medicinal Chemistry | Drug Development |
Organic Synthesis | Versatile Intermediate |
Research Findings and Interaction Studies
Preliminary data suggest that N-[(4-methylsulfanylphenyl)methyl]ethanamine may interact with neurotransmitter receptors, although further studies are needed to elucidate these interactions and their implications for drug development. The compound's methylthio substituent is crucial for its chemical reactivity and biological activity, distinguishing it from similar compounds lacking this feature.
Compound | Structural Features | Unique Properties |
---|---|---|
N-[(4-methylsulfanylphenyl)methyl]ethanamine | Methylthio group at para position | Influences chemical reactivity and biological activity |
1-(4-Methylphenyl)ethanamine | Methyl group instead of methylthio | Potentially different biological activity |
4-Methoxy-N-(1-phenylethyl)aniline | Methoxy group instead of methylthio | Different electronic properties affecting reactivity |
Comparison with Similar Compounds
N-[(4-methylsulfanylphenyl)methyl]ethanamine shares structural similarities with other compounds but is distinguished by its methylthio substituent. This feature makes it particularly valuable in medicinal chemistry and organic synthesis applications compared to compounds like 1-(4-methylphenyl)ethanamine or 4-methoxy-N-(1-phenylethyl)aniline.
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